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Compound of Interest

Compound Name: K-7174 dihydrochloride

Cat. No.: B15579051 Get Quote

An In-Depth Technical Guide on the In Vitro Characterization of K-7174 Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction
K-7174 is a novel, orally active homopiperazine derivative initially identified as an inhibitor of

GATA family transcription factors and cell adhesion.[1] Subsequent research has characterized

it as a potent proteasome inhibitor with a distinct mechanism of action compared to other

proteasome inhibitors like bortezomib.[1][2] Its primary therapeutic potential has been

investigated in the context of multiple myeloma (MM), where it demonstrates significant anti-

myeloma activity both in vitro and in vivo.[1] K-7174 has been shown to be effective against

bortezomib-resistant myeloma cells, highlighting its potential to overcome certain forms of drug

resistance.[3]

This technical guide provides a comprehensive overview of the in vitro characterization of K-
7174 dihydrochloride, focusing on its anti-myeloma activity, core mechanism of action, and

effects on relevant signaling pathways. Detailed experimental protocols and quantitative data

are presented to support further research and development.

Physicochemical Properties
K-7174 dihydrochloride is the salt form of the active K-7174 compound, enhancing its

solubility for experimental use.
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Property Value Reference

Chemical Name

1,4-bis((E)-5-(3,4,5-

trimethoxyphenyl)pent-4-en-1-

yl)-1,4-diazepane

dihydrochloride

[3]

Molecular Formula C₃₃H₅₀Cl₂N₂O₆ [3]

Molecular Weight 641.67 g/mol [3]

CAS Number 191089-60-8 [3]

Appearance Solid

Solubility Soluble in H₂O (15 mg/mL)

In Vitro Anti-Myeloma Activity
K-7174 demonstrates significant dose-dependent cytotoxicity against human multiple myeloma

(MM) cell lines.

Cellular Viability and IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) of K-7174 has been determined in various MM

cell lines, showcasing its potent anti-proliferative effects.

Cell Line IC₅₀ (µM) after 72h Description

RPMI 8226 ~5 µM Human Myeloma

U266 ~10 µM Human Myeloma

KMS12-BM ~15 µM Human Myeloma

VCAM-1 Expression 14 µM TNFα-induced, 1h treatment

VCAM-1 mRNA 9 µM TNFα-induced, 1h treatment

Note: IC₅₀ values are approximate and based on graphical data presented in the cited

literature.[1] Values for VCAM-1 are for inhibitory concentration, not cell viability.[2]
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Experimental Protocol: Cell Viability (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic reduction

of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

Cell Seeding: Plate MM cells (e.g., U266, RPMI 8226) in a 96-well plate at a density of 1 x

10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

Treatment: After 24 hours, treat the cells with various concentrations of K-7174
dihydrochloride (e.g., 0.1 to 50 µM) or vehicle control (e.g., sterile water or PBS).

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a

humidified 5% CO₂ atmosphere.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4

hours at 37°C, allowing for the formation of formazan crystals.

Solubilization: Add 100 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or

acidic SDS solution) to each well to dissolve the formazan crystals.[4]

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete

dissolution.[4] Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine

the IC₅₀ value using non-linear regression analysis.

Apoptosis Induction
K-7174 induces apoptosis in primary MM cells and cell lines. This can be quantified by

detecting the externalization of phosphatidylserine using Annexin V staining.

Experimental Protocol: Apoptosis Assay (Annexin V
Staining)
This flow cytometry-based protocol distinguishes between viable, early apoptotic, and late

apoptotic/necrotic cells.
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Cell Culture and Treatment: Culture MM cells in the presence of K-7174 (e.g., at the IC₅₀

concentration) or vehicle control for 24-48 hours.

Cell Harvesting: Collect cells (including supernatants for suspension cultures) and wash

twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration

of 1 x 10⁶ cells/mL.

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add

5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC).

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

Viability Staining: Add 5 µL of a viability dye such as Propidium Iodide (PI) or 7-AAD.

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow

cytometry.

Viable cells: Annexin V-negative / PI-negative.

Early apoptotic cells: Annexin V-positive / PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

Mechanism of Action
K-7174's primary mechanism involves proteasome inhibition, which triggers a unique

downstream signaling cascade leading to apoptosis in myeloma cells.

Proteasome Inhibition and HDAC Repression
K-7174 inhibits the proteasome, leading to an accumulation of ubiquitinated proteins. This

cellular stress activates caspase-8, which in turn mediates the degradation of the transcription

factor Sp1. Sp1 is a key transactivator for class I histone deacetylases (HDAC1, -2, and -3).

The loss of Sp1 leads to the transcriptional repression of these HDACs, resulting in histone

hyperacetylation and contributing to apoptosis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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